molecular formula C23H33N3O B4120415 N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea

N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea

Cat. No. B4120415
M. Wt: 367.5 g/mol
InChI Key: SZCGIFNKYJVHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea, also known as ABDU, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABDU is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea is a potent inhibitor of the PKC family, which plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the regulation of many signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. By inhibiting PKC, this compound can disrupt these signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has several advantages for lab experiments. It is a potent inhibitor of PKC, making it a useful tool for studying the role of PKC in cellular processes. This compound is also relatively easy to synthesize, making it readily available for researchers. However, there are also limitations to using this compound in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea. One area of research is the development of this compound-based anticancer drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further research is needed to determine its efficacy as a cancer treatment. Another area of research is the development of this compound-based treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to determine the off-target effects of this compound on other kinases and to develop more selective inhibitors of PKC.

Scientific Research Applications

N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(1-adamantyl)-3-(1-benzylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O/c27-22(25-23-13-18-10-19(14-23)12-20(11-18)15-23)24-21-6-8-26(9-7-21)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGIFNKYJVHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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